molecular formula C8H6F4O2Si B14446597 (Trifluorosilyl)methyl 4-fluorobenzoate CAS No. 76240-91-0

(Trifluorosilyl)methyl 4-fluorobenzoate

Cat. No.: B14446597
CAS No.: 76240-91-0
M. Wt: 238.21 g/mol
InChI Key: VHSNYIJIVPJYMH-UHFFFAOYSA-N
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Description

(Trifluorosilyl)methyl 4-fluorobenzoate is a chemical compound known for its unique structural features and potential applications in various fields. This compound consists of a trifluorosilyl group attached to a methyl group, which is further connected to a 4-fluorobenzoate moiety. The presence of both fluorine and silicon atoms in its structure imparts distinctive chemical properties, making it a subject of interest in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Trifluorosilyl)methyl 4-fluorobenzoate typically involves the reaction of 4-fluorobenzoic acid with a trifluorosilylating agent. One common method includes the use of trifluorosilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluorosilyl group .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in product quality .

Chemical Reactions Analysis

Types of Reactions: (Trifluorosilyl)methyl 4-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various silyl ethers or esters, while oxidation and reduction reactions can lead to the formation of corresponding alcohols or ketones .

Scientific Research Applications

(Trifluorosilyl)methyl 4-fluorobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (Trifluorosilyl)methyl 4-fluorobenzoate exerts its effects involves interactions with specific molecular targets. The trifluorosilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Additionally, the presence of fluorine atoms can influence the compound’s binding affinity to various enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Uniqueness: (Trifluorosilyl)methyl 4-fluorobenzoate stands out due to the combination of trifluorosilyl and 4-fluorobenzoate groups, which imparts unique chemical and physical properties. This combination enhances its reactivity and potential for diverse applications compared to other fluorinated compounds .

Properties

CAS No.

76240-91-0

Molecular Formula

C8H6F4O2Si

Molecular Weight

238.21 g/mol

IUPAC Name

trifluorosilylmethyl 4-fluorobenzoate

InChI

InChI=1S/C8H6F4O2Si/c9-7-3-1-6(2-4-7)8(13)14-5-15(10,11)12/h1-4H,5H2

InChI Key

VHSNYIJIVPJYMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC[Si](F)(F)F)F

Origin of Product

United States

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